5-(2-(1-(3-(2-(7-Chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 290324 is a small molecule drug that acts as a potent and selective antagonist of cysteinyl leukotriene D4 (LTD4) receptors . It was initially developed by Eli Lilly & Co. and is primarily investigated for its potential therapeutic applications in treating immune system and respiratory diseases, such as asthma .
Preparation Methods
The synthesis of LY 290324 involves multiple steps, starting with the preparation of key intermediates. The compound is a quinoline derivative, and its synthesis typically involves the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate starting materials to form the quinoline ring.
Introduction of substituents: Various substituents are introduced onto the quinoline core through reactions such as alkylation, acylation, and halogenation.
Formation of the tetrazole ring: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Final coupling: The final step involves coupling the quinoline and tetrazole intermediates to form LY 290324.
Industrial production methods for LY 290324 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
LY 290324 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline ring.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoline N-oxides, amines, alcohols, and various heterocyclic compounds.
Scientific Research Applications
Chemistry: The compound is used as a tool to study the structure-activity relationships of cysteinyl leukotriene receptor antagonists.
Biology: LY 290324 is used to investigate the role of cysteinyl leukotrienes in various biological processes, including inflammation and immune response.
Medicine: The compound is being explored as a potential therapeutic agent for treating respiratory diseases like asthma, due to its ability to block the effects of leukotrienes, which are mediators of bronchoconstriction and inflammation.
Industry: LY 290324 can be used in the development of new drugs targeting cysteinyl leukotriene receptors, as well as in the production of diagnostic tools for detecting leukotriene-related disorders.
Mechanism of Action
LY 290324 exerts its effects by selectively binding to and antagonizing cysteinyl leukotriene D4 (LTD4) receptors . By blocking these receptors, the compound prevents the binding of leukotrienes, which are inflammatory mediators involved in bronchoconstriction, mucus production, and vascular permeability. This antagonistic action helps reduce inflammation and bronchoconstriction, making LY 290324 a potential therapeutic agent for respiratory diseases like asthma.
Comparison with Similar Compounds
LY 290324 is unique among cysteinyl leukotriene receptor antagonists due to its high potency and selectivity for LTD4 receptors . Similar compounds include:
Montelukast: Another cysteinyl leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.
Pranlukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Compared to these compounds, LY 290324 has shown higher potency and longer duration of action in preclinical studies .
Properties
CAS No. |
146554-87-2 |
---|---|
Molecular Formula |
C29H24Cl2N6 |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline;hydrochloride |
InChI |
InChI=1S/C29H23ClN6.ClH/c30-25-11-8-22-9-13-26(31-27(22)18-25)12-7-20-3-1-4-21(17-20)19-36-16-15-24-6-2-5-23(29(24)36)10-14-28-32-34-35-33-28;/h1-9,11-13,15-18H,10,14,19H2,(H,32,33,34,35);1H/b12-7+; |
InChI Key |
RCQNGLOKKYIZCL-RRAJOLSVSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-(1-(3-(2-(7-chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole LY 290324 LY-290324 LY290324 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.